m-Chloro Hippuric Acid
m-Chloro Hippuric Acid
m-Chlorohippuric acid, also known as 3-chlorohippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. m-Chlorohippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
57728-59-3
VCID:
VC0041228
InChI:
InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
SMILES:
C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)O
Molecular Formula:
C9H8ClNO3
Molecular Weight:
213.62 g/mol
m-Chloro Hippuric Acid
CAS No.: 57728-59-3
Reference Standards
VCID: VC0041228
Molecular Formula: C9H8ClNO3
Molecular Weight: 213.62 g/mol
CAS No. | 57728-59-3 |
---|---|
Product Name | m-Chloro Hippuric Acid |
Molecular Formula | C9H8ClNO3 |
Molecular Weight | 213.62 g/mol |
IUPAC Name | 2-[(3-chlorobenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Standard InChIKey | ICYUIIJXZHPESK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NCC(=O)O |
Physical Description | Solid |
Description | m-Chlorohippuric acid, also known as 3-chlorohippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. m-Chlorohippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | (3-Chlorobenzoylamino)acetic Acid; N-(3-Chlorobenzoyl)glycine; NSC 201882; m-Chlorohippuric Acid; N-(3-Chlorobenzoyl)glycine |
PubChem Compound | 448 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume